2,4,5-T-1-octyl ester

Descripción general

Descripción

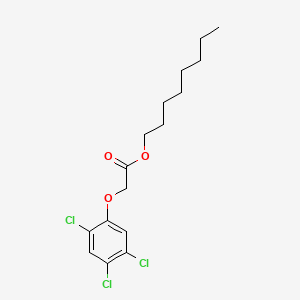

2,4,5-T-1-octyl ester: is a chemical compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.695 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T-1-octyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with octanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) for purification is common .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5-T-1-octyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form and .

Oxidation: It can be oxidized to form corresponding and .

Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as or .

Substitution: Nucleophiles such as amines or thiols .

Major Products Formed:

Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and octanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Substitution: Various substituted phenoxyacetic acid derivatives.

Aplicaciones Científicas De Investigación

2,4,5-T-1-octyl ester has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2,4,5-T-1-octyl ester involves its interaction with specific molecular targets and pathways. It is known to affect cellular signaling pathways and enzyme activities . For example, it can inhibit the activity of certain enzymes involved in cell division and growth , making it effective as a herbicide . Additionally, its potential therapeutic effects in medicine are attributed to its ability to modulate immune responses and cell proliferation .

Comparación Con Compuestos Similares

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

- Octyl (2,4-dichlorophenoxy)acetate

Comparison: 2,4,5-T-1-octyl ester is unique due to the presence of three chlorine atoms on the phenoxy ring, which enhances its chemical stability and biological activity compared to similar compounds like 2,4-Dichlorophenoxyacetic acid and 2,4,5-Trichlorophenoxyacetic acid . The octyl ester group also imparts different physicochemical properties, making it more suitable for certain applications .

Actividad Biológica

2,4,5-T-1-octyl ester, a derivative of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has garnered attention due to its biological activity and potential environmental and health impacts. This article reviews the biological activity of this compound, focusing on its mutagenic properties, carcinogenic potential, and reproductive toxicity based on various studies.

- Chemical Name : 2,4,5-T isooctyl ester

- Molecular Formula : C16H21Cl3O3

- CAS Number : 518275

The compound is primarily insoluble in water but soluble in organic solvents, which influences its behavior in environmental contexts and biological systems .

Mutagenicity Studies

Research indicates that 2,4,5-T and its esters exhibit varying degrees of mutagenicity:

- Yeast Studies : 2,4,5-T was found to be mutagenic to yeast but not to bacteria .

- Chromosomal Aberrations : In vivo studies demonstrated that 2,4,5-T induced chromosomal aberrations in bone marrow cells of Mongolian gerbils but did not induce micronuclei in mice or dominant lethal mutations in other animal models .

Carcinogenic Potential

The carcinogenicity of 2,4,5-T remains contentious:

- Animal Studies : In studies involving rats and mice, an increased incidence of tumors was noted at various sites when exposed to 2,4,5-T. However, the data were limited due to small sample sizes and confounding factors such as contamination with dioxins .

- Epidemiological Evidence : Epidemiological studies suggest a potential link between 2,4,5-T exposure and soft tissue sarcomas in humans. A notable Swedish study reported several cases correlating with exposure to the herbicide .

Reproductive Toxicity

Numerous studies have highlighted the reproductive toxicity associated with 2,4,5-T:

- Teratogenic Effects : The compound has been shown to be highly foetotoxic and teratogenic across several animal species. Effects were observed at doses as low as 35 mg/kg in mice and 20 mg/kg in rats .

- Maternal Effects : In one study involving pregnant rats administered high doses of 2,4,5-T (up to 150 mg/kg), significant adverse effects on fetal development were noted. These included reduced body weight gain in mothers and increased incidences of malformed fetuses .

Metabolism and Excretion

The metabolism of 2,4,5-T varies significantly between species:

- Rats vs. Dogs : In rats dosed with varying concentrations of 2,4,5-T, plasma clearance rates decreased with increasing doses. Conversely, dogs exhibited a much slower clearance rate with a half-life of approximately 77 hours . This difference underscores the need for species-specific risk assessments.

Case Studies

Several case studies have been conducted to evaluate the effects of 2,4,5-T:

- Study on Sprague-Dawley Rats : Rats were fed diets containing varying concentrations of 2,4,5-T. The study found no significant increase in tumor types compared to control groups except for a notable increase in thyroid adenomas among females at the lowest dose .

- Developmental Toxicity Study : A study examining developmental outcomes in rats found that exposure during gestation led to increased fetal mortality and malformations at higher doses .

Propiedades

IUPAC Name |

octyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWISAHTAQYMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180915 | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-15-1 | |

| Record name | Octyl 2-(2,4,5-trichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.